12-(4-(tert-Butoxycarbonyl)phenoxy)dodecanoic acid chemical structure and properties
12-(4-(tert-Butoxycarbonyl)phenoxy)dodecanoic acid chemical structure and properties
An In-Depth Technical Guide to 12-(4-(tert-Butoxycarbonyl)phenoxy)dodecanoic Acid
Abstract
This technical guide provides a comprehensive overview of 12-(4-(tert-butoxycarbonyl)phenoxy)dodecanoic acid, a bifunctional organic molecule of significant interest to researchers in materials science and drug development. The molecule's unique architecture, featuring a long C12 aliphatic chain, a terminal carboxylic acid, and a tert-butoxycarbonyl (Boc)-protected phenol, makes it an exemplary molecular linker. This document details its chemical structure, physicochemical properties, a robust synthetic pathway with a detailed experimental protocol, and methods for its structural characterization. Furthermore, it explores its principal applications, focusing on the formation of functionalized self-assembled monolayers (SAMs) and its potential as a versatile linker in the construction of complex bioconjugates and targeted therapeutic agents. This guide is intended for scientists and professionals seeking to leverage this molecule's capabilities in surface modification, nanotechnology, and pharmaceutical research.
Molecular Profile and Physicochemical Properties
12-(4-(tert-Butoxycarbonyl)phenoxy)dodecanoic acid is a derivative of dodecanoic acid featuring a phenoxy group at the 12-position, which is further substituted with a Boc-protecting group. This structure imparts a dual nature to the molecule: a hydrophilic carboxylic acid head and a hydrophobic tail terminating in a protected, functionalizable aromatic group.
Chemical Structure
The molecule consists of three key components:
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Dodecanoic Acid Backbone: A 12-carbon saturated fatty acid chain that provides a defined length and significant hydrophobicity.
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Phenoxy Ether Linkage: An ether bond connecting the alkyl chain to a phenyl ring, offering chemical stability.
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Boc-Protected Phenol: The para-substituted phenol is protected by a tert-butoxycarbonyl group, which is stable under many reaction conditions but can be selectively removed under mild acidic conditions to reveal a reactive hydroxyl group.
Caption: Chemical structure of 12-(4-(tert-Butoxycarbonyl)phenoxy)dodecanoic acid.
Physicochemical Data Summary
The properties listed below are calculated based on the chemical structure, as extensive experimental data for this specific compound is not widely published.
| Property | Value | Source/Method |
| Molecular Formula | C₂₃H₃₆O₅ | - |
| Molecular Weight | 408.53 g/mol | - |
| Appearance | Predicted: White to off-white solid | Based on similar long-chain fatty acids[1] |
| Solubility | Soluble in organic solvents (e.g., DCM, THF, DMSO, Ethanol); Insoluble in water | Inferred from structure[2] |
| IUPAC Name | 12-(4-((tert-butoxycarbonyl)oxy)phenoxy)dodecanoic acid | IUPAC Nomenclature |
| InChI Key | Predicted: InChIKey based on structure | - |
| CAS Number | Not readily available | - |
Synthesis and Purification
The synthesis of 12-(4-(tert-Butoxycarbonyl)phenoxy)dodecanoic acid is most logically achieved via a Williamson ether synthesis, a classic and reliable method for forming ethers. This strategy involves coupling an alkyl halide with an alkoxide or phenoxide.
Retrosynthetic Analysis and Strategy
The target molecule can be disconnected at the ether linkage. This suggests a synthesis from two key precursors:
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tert-Butyl 4-hydroxyphenyl carbonate: The Boc-protected phenol component.
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A 12-carbon chain with a terminal carboxylic acid and a leaving group at the ω-position: An ideal candidate is methyl 12-bromododecanoate. The carboxylic acid is protected as a methyl ester to prevent interference with the basic conditions of the ether synthesis.
The synthesis proceeds in two main steps: the Williamson ether synthesis followed by the selective saponification of the methyl ester to liberate the desired carboxylic acid.
Caption: Synthetic workflow for 12-(4-(tert-Butoxycarbonyl)phenoxy)dodecanoic acid.
Detailed Experimental Protocol
This protocol is a representative procedure based on established organic synthesis methodologies. Researchers should adapt it based on laboratory conditions and scale.
Step 1: Synthesis of Methyl 12-(4-(tert-butoxycarbonyl)phenoxy)dodecanoate
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To a round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add tert-butyl 4-hydroxyphenyl carbonate (1.0 eq), methyl 12-bromododecanoate (1.05 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
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Add anhydrous N,N-dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the limiting reagent.
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Heat the reaction mixture to 80 °C under an inert atmosphere (e.g., Argon or Nitrogen) and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and pour it into water.
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Extract the aqueous mixture with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude intermediate by column chromatography on silica gel.
Step 2: Saponification to 12-(4-(tert-Butoxycarbonyl)phenoxy)dodecanoic acid
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Dissolve the purified methyl ester intermediate from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
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Add sodium hydroxide (NaOH, 1.5 eq) and stir the mixture at room temperature for 4-6 hours.
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Monitor the disappearance of the starting material by TLC.
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Once the reaction is complete, remove the THF under reduced pressure.
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Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 by the dropwise addition of 1 M hydrochloric acid (HCl).
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A white precipitate should form. Collect the solid by vacuum filtration.
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Wash the solid with cold water and dry under vacuum to afford the final product, 12-(4-(tert-butoxycarbonyl)phenoxy)dodecanoic acid. Further purification can be achieved by recrystallization if necessary.[3]
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic techniques provides a comprehensive validation of the molecular structure.
| Technique | Expected Observations |
| ¹H NMR | - Boc Group: A sharp singlet at ~1.5 ppm (9H).- Alkyl Chain: Multiplets between ~1.2-1.8 ppm (~18H), a triplet for the α-CH₂ to the carboxyl group at ~2.3 ppm (2H), and a triplet for the α-CH₂ to the phenoxy oxygen at ~3.9 ppm (2H).- Aromatic Protons: Two doublets in the aromatic region (~6.9-7.2 ppm, 4H total) characteristic of a para-substituted benzene ring.- Carboxylic Acid: A broad singlet at ~12 ppm (1H), which may not always be observed. |
| ¹³C NMR | - Boc Group: Resonances around 27 ppm (CH₃) and 84 ppm (quaternary C).- Alkyl Chain: A series of signals between ~24-34 ppm, with the α-carbon to the carboxyl at ~34 ppm and the α-carbon to the ether oxygen at ~68 ppm.- Aromatic Carbons: Four signals in the aromatic region (~115-155 ppm).- Carbonyls: Carbons for the Boc ester and carboxylic acid at ~152 ppm and ~179 ppm, respectively. |
| Mass Spec (ESI-) | - Molecular Ion: A prominent peak corresponding to [M-H]⁻ at m/z 407.5. |
| IR Spectroscopy | - C=O Stretch (Carboxylic Acid): A strong, broad band around 1700-1725 cm⁻¹.- C=O Stretch (Boc Carbonate): A sharp, strong band around 1760 cm⁻¹.- O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.- C-O Stretch (Ether & Ester): Strong bands in the 1100-1300 cm⁻¹ region. |
Applications in Research and Development
The bifunctional nature of 12-(4-(tert-butoxycarbonyl)phenoxy)dodecanoic acid makes it a valuable tool in several advanced scientific fields.
Surface Modification and Self-Assembled Monolayers (SAMs)
Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a substrate surface. They are a cornerstone of surface engineering for applications ranging from biosensing to corrosion prevention.[4]
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Anchoring Group: The terminal carboxylic acid can serve as a robust anchoring group to bind to various metal oxide surfaces (e.g., TiO₂, Al₂O₃, Indium Tin Oxide) or can be activated to react with amine-functionalized surfaces (e.g., gold modified with cysteamine).
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Tunable Surface Chemistry: The long alkyl chain creates a well-defined, hydrophobic barrier layer.[5]
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Post-Fabrication Functionalization: After the SAM is formed, the Boc group at the exposed terminus can be removed under mild acidic conditions. This in-situ deprotection reveals a phenol group, which can then be used as a chemical handle to covalently attach other molecules of interest, such as proteins, DNA, or small-molecule drugs.[6] This allows for the creation of complex, functional surfaces with precise control over the presented chemistry.[7]
Caption: Workflow for creating a functionalized surface using the title compound.
Drug Development and Bioconjugation
In modern pharmacology, linkers are essential components used to connect different molecular entities, such as a targeting moiety and a therapeutic payload in an antibody-drug conjugate (ADC) or a target-binding ligand and an E3 ligase recruiter in a Proteolysis Targeting Chimera (PROTAC).
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Defined Spacer: The 12-carbon chain provides a long, flexible spacer of a defined length, which can be critical for ensuring that the two conjugated partners can function without steric hindrance.
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Dual Reactivity: The carboxylic acid and the (deprotected) phenol offer orthogonal attachment points. The carboxylic acid can be readily converted to an active ester to react with amines on a protein, while the phenol offers a distinct site for another chemical transformation.
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Modulation of Properties: The long alkyl chain increases the lipophilicity of the final conjugate, which can be used to modulate its pharmacokinetic properties, such as cell membrane permeability and plasma protein binding.
The use of bifunctional molecules is a key strategy in the development of novel therapeutics that can target multiple biological processes simultaneously.[8]
Conclusion
12-(4-(tert-Butoxycarbonyl)phenoxy)dodecanoic acid is a well-designed molecular tool with significant potential. Its straightforward synthesis and versatile trifecta of functional components—an anchoring group, a spacer, and a protected reactive site—make it highly adaptable for advanced applications. For researchers in materials science, it offers a reliable platform for constructing functionalized surfaces and SAMs with tunable properties. For professionals in drug development, it represents a valuable linker for building sophisticated bioconjugates and targeted therapies. As the demand for precision and control at the molecular level continues to grow, molecules like this will remain indispensable assets in the scientific toolkit.
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